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SiC Wafer Processing Technical Support Center

This technical support center provides troubleshooting guidance and frequently asked
questions (FAQs) to assist researchers, scientists, and drug development professionals in
mitigating wafer breakage during Silicon Carbide (SiC) processing.

Troubleshooting Guides and FAQs

This section addresses common issues encountered during SiC wafer processing that can lead
to breakage, chipping, and other defects.

Q1: We are experiencing significant edge chipping and cracking during wafer dicing. What are
the likely causes and how can we resolve this?

Al: Edge chipping and cracking during dicing are common issues with SiC due to its hardness
and brittle nature.[1] The primary causes are typically high mechanical stress and improper
process parameters.

e Mechanical Stress: Conventional blade dicing induces significant mechanical stress, which
can lead to chipping and microcracks.[2]

» Improper Parameters: High feed rates or inappropriate blade selection can exacerbate these
issues.[3]

Troubleshooting Steps:
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o Optimize Dicing Parameters: Reduce the feed speed and ensure the spindle speed is
optimized for your specific wafer thickness and dicing blade. For a resin-bonded blade,
optimal parameters might be a spindle speed of 20,000 rpm, a feed speed of 4 mm/s, and a
cutting depth of 0.1 mm.[3]

» Blade Selection: Ensure you are using a dicing blade appropriate for SiC. Resin-bonded
blades have been shown to perform better than metal-bonded blades in some applications.

[3]

» Consider Advanced Dicing Techniques: If chipping persists, consider alternative dicing
methods that impart less mechanical stress:

o Ultrasonic Dicing: This technique applies ultrasonic vibration to the blade, which reduces
the processing load and can prevent chipping and cracks even at higher processing
speeds (e.g., 10 mm/s).[1]

o Laser Dicing (Stealth Dicing): A laser is used to create a modified layer within the SiC,
allowing for separation with minimal surface damage. This method can be significantly
faster and result in higher die strength.[1][4]

o Thermal Laser Separation (TLS-Dicing™): This technique uses a laser to induce thermal
stress for cleaving, which can eliminate chipping and microcracks.[5]

Q2: Our thin SiC wafers are breaking during handling and transport after backgrinding. What
can we do to prevent this?

A2: Thin wafers are highly susceptible to breakage from mechanical stress. The "Dicing Before
Grinding" (DBG) process is a highly effective solution to this problem.

Explanation: In a conventional workflow, the wafer is thinned first, then diced. The thinned
wafer is very fragile and can easily break during transfer and dicing.[6] In the DBG process, the
wafer is first partially diced (half-cut) while it is still thick and robust. Then, the wafer is thinned
from the backside. The individual dies separate when the grinding depth surpasses the initial
cut depth. This process avoids the handling of thin, fragile wafers, significantly reducing the risk
of breakage.[7][8]

© 2025 BenchChem. All rights reserved. 2/10 Tech Support


https://pubs.aip.org/tu/npe/article/4/3/033004/253490/Study-on-precision-dicing-process-of-SiC-wafer
https://pubs.aip.org/tu/npe/article/4/3/033004/253490/Study-on-precision-dicing-process-of-SiC-wafer
https://www.disco.co.jp/eg/solution/technical_review/doc/TR16-05_Dicing%20technologies%20for%20SiC_20160610.pdf
https://www.disco.co.jp/eg/solution/technical_review/doc/TR16-05_Dicing%20technologies%20for%20SiC_20160610.pdf
https://www.disco.co.jp/eg/solution/technical_review/doc/TR25-01_Dicing%20technologies%20for%20SiC%20Vol.2_20251112.pdf
https://3d-micromac.com/wp-content/uploads/2018/12/Whitepaper_TLS-Dicing-of-Power-Devices.pdf
https://cmapspublic.ihmc.us/rid=1WZ7MNG8K-1DNTWVQ-JK5K/Dicing%20before%20grinding.pdf
https://www.disco.co.jp/eg/solution/library/dbg/dbg_process.html
https://technology.discousa.com/method/dicing-before-grinding/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1214593?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Troubleshooting & Optimization

Check Availability & Pricing

Recommendation: Implement a Dicing Before Grinding (DBG) workflow. This has been shown
to greatly reduce wafer-level breakage and minimize backside chipping.[7][8]

Q3: We are observing microcracks and subsurface damage after the grinding process. How
can we minimize this?

A3: Grinding is an abrasive process that inherently introduces stress and can create a
damaged layer on the wafer surface. Optimizing grinding parameters is crucial to minimizing
this damage.

Troubleshooting Steps:
e Adjust Grinding Parameters:

o Increase Grinding Wheel Speed: A higher rotational speed generally leads to increased
wafer strength.[9][10]

o Decrease Feed Rate: A lower feed rate reduces the mechanical stress applied to the
walfer, resulting in higher fracture strength.[9][10]

o Use Finer Grit Wheels: For the final grinding steps, use a fine-grit wheel (e.g., #2000 grit) to
reduce the depth of the damaged layer. Coarse grinding (e.g., #320 grit) can create a defect
layer up to 5 um deep, while fine grinding can reduce this to around 200 nm.[11]

e Post-Grinding Treatment: Implement a post-grinding process to remove the damaged layer.
Chemical Mechanical Polishing (CMP) is highly effective at removing the stress-induced
damage layer and can result in a higher bending strength for the thinned chips.[12]

Q4: We need to increase our dicing throughput without sacrificing quality. What are our
options?

A4: Balancing speed and quality is a key challenge in SiC dicing. Advanced dicing technologies
offer significant improvements in throughput while maintaining or even enhancing die quality.

» Ultrasonic Dicing: Can increase processing speed by up to 4x compared to conventional
sawing while reducing die chipping.[13]
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» Stealth Dicing™: This laser-based method is significantly faster than blade dicing, with
processing speeds of 350 mm/s or more per pass. It is particularly effective for high-volume
production.[1] Under certain experimental conditions, it has been shown to reduce
processing time by approximately 91% compared to conventional methods.[4]

o Laser Full-Cut: While it may require multiple passes, this technique's productivity improves
as wafer thickness decreases, making it a strong candidate for thin SiC wafers.[4]

e Scribe and Break (SnB): This method can increase cutting speed by up to 100 times
compared to conventional dicing. It also results in smoother sidewalls and can increase the
number of dies per wafer by reducing the street width.[14]

Data Presentation

Table 1: Comparison of Dicing Techniques for SiC
Wafers
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Experimental Protocols
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Protocol 1: Dicing Before Grinding (DBG) for Thin SiC
Wafers

Objective: To singulate thin SiC wafers with minimal breakage and backside chipping.
Methodology:
o Wafer Preparation: Start with a standard thickness SiC wafer with the device side facing up.
» Half-Cut Dicing:

o Mount the wafer onto a dicing frame with appropriate dicing tape.

o Using a dicing saw, perform a partial cut along the dicing streets. The depth of this cut
should be greater than the final target die thickness. For a target thickness of 50 um, a
partial cut depth of 55-60 um is a reasonable starting point.[6]

o Use a spindle revolution of 40k to 50k rpm to achieve good top-side chipping performance.

[6]

o Protective Lamination: Apply a protective backgrinding tape over the device side of the
wafer, covering the half-cut streets.

e Backgrinding:
o Mount the wafer, device side down, onto the grinder chuck.

o Grind the backside of the wafer. The grinding process will remove material until the
thickness is reduced to the final target.

o As the grinder thins the wafer past the depth of the half-cuts, the individual dies will be

singulated.
o Tape Removal:
o Mount the singulated dies, still on the protective tape, to a mounter.

o Gently peel off the protective grinding tape to release the individual dies.
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Protocol 2: Ultrasonic-Assisted Dicing of SiC Wafers

Objective: To improve dicing quality and throughput by reducing mechanical stress.
Methodology:
e Equipment Setup:

o Use a dicing saw equipped with an ultrasonic-wave unit.

o Ensure the ultrasonic power can be effectively delivered to the dicing blade.[13]
o Wafer Mounting: Mount the SiC wafer on a standard dicing frame and tape.
e Dicing Parameters:

o Blade Selection: Choose a blade optimized for ultrasonic dicing of SiC.

o Ultrasonic Power: Apply ultrasonic power to the blade during the dicing process. The
specific frequency and amplitude will depend on the equipment and wafer characteristics.

o Feed Speed: A higher feed speed (e.g., up to 10 mm/s) can be used compared to
conventional dicing due to the reduced processing load.[1]

o Spindle Speed: Adjust the spindle speed as recommended for the specific blade and
ultrasonic setup.

o Coolant: Ensure adequate deionized water flow to the processing point to cool the blade
and workpiece and remove debris.[1]

o Execution: Perform the dicing process through the entire thickness of the wafer.
» Post-Dicing Cleaning: Clean the singulated dies to remove any remaining particles.

Visualizations
Troubleshooting Workflow for SiC Wafer Breakage
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Caption: Troubleshooting workflow for SiC wafer breakage.

Experimental Workflow for Dicing Before Grinding
(DBG)
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Caption: Workflow for the Dicing Before Grinding (DBG) process.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

. disco.co.jp [disco.co.jp]
. researchgate.net [researchgate.net]

. pubs.aip.org [pubs.aip.org]

1
2
3

¢ 4. disco.co.jp [disco.co.jp]
5. 3d-micromac.com [3d-micromac.com]
6. cmapspublic.ihmc.us [cmapspublic.ihmc.us]
7

. DBG (Dicing Before Grinding) Process | DBG (Dicing Before Grinding) Process |
DBG/SDBG | Solutions | DISCO CORPORATION [disco.co.jp]

© 2025 BenchChem. All rights reserved. 9/10 Tech Support


https://www.benchchem.com/product/b1214593?utm_src=pdf-body-img
https://www.benchchem.com/product/b1214593?utm_src=pdf-custom-synthesis
https://www.disco.co.jp/eg/solution/technical_review/doc/TR16-05_Dicing%20technologies%20for%20SiC_20160610.pdf
https://www.researchgate.net/figure/Main-parameters-of-the-lasers_tbl1_355846086
https://pubs.aip.org/tu/npe/article/4/3/033004/253490/Study-on-precision-dicing-process-of-SiC-wafer
https://www.disco.co.jp/eg/solution/technical_review/doc/TR25-01_Dicing%20technologies%20for%20SiC%20Vol.2_20251112.pdf
https://3d-micromac.com/wp-content/uploads/2018/12/Whitepaper_TLS-Dicing-of-Power-Devices.pdf
https://cmapspublic.ihmc.us/rid=1WZ7MNG8K-1DNTWVQ-JK5K/Dicing%20before%20grinding.pdf
https://www.disco.co.jp/eg/solution/library/dbg/dbg_process.html
https://www.disco.co.jp/eg/solution/library/dbg/dbg_process.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1214593?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Troubleshooting & Optimization

Check Availability & Pricing

8. Dicing Before Grinding (DBG) | DISCO Technology Advancing the Cutting Edge
[technology.discousa.com]

9. researchgate.net [researchgate.net]

10. Impacts of back-grinding process parameters on the strength of thinned silicon wafer |
Semantic Scholar [semanticscholar.org]

11. researchgate.net [researchgate.net]
12. researchgate.net [researchgate.net]
13. csmantech.org [csmantech.org]

14. eetimes.com [eetimes.com]

To cite this document: BenchChem. [Techniques for reducing wafer breakage during SiC
processing]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1214593#techniques-for-reducing-wafer-breakage-
during-sic-processing]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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